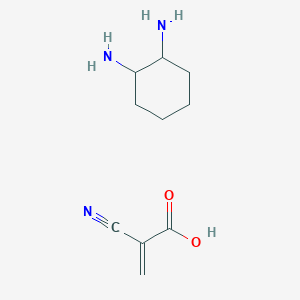

Cyclohexane-1,2-diamine 2-cyanoacrylate

Description

Properties

Molecular Formula |

C10H17N3O2 |

|---|---|

Molecular Weight |

211.26 g/mol |

IUPAC Name |

2-cyanoprop-2-enoic acid;cyclohexane-1,2-diamine |

InChI |

InChI=1S/C6H14N2.C4H3NO2/c7-5-3-1-2-4-6(5)8;1-3(2-5)4(6)7/h5-6H,1-4,7-8H2;1H2,(H,6,7) |

InChI Key |

FFAWACJYYFSJHN-UHFFFAOYSA-N |

Canonical SMILES |

C=C(C#N)C(=O)O.C1CCC(C(C1)N)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Cyclohexane 1,2 Diamine 2 Cyanoacrylate

Strategies for the Direct Synthesis of Cyclohexane-1,2-diamine 2-cyanoacrylate

The direct synthesis of the target compound is best approached as a two-stage process: first, the independent synthesis of the Cyclohexane-1,2-diamine and a suitable cyanoacrylate precursor, followed by their conjugation. The final step would likely involve a nucleophilic addition of the diamine to the electron-deficient alkene of the cyanoacrylate.

Cyclohexane-1,2-diamine (often abbreviated as CHDA or DACH) is a crucial building block, available as three stereoisomers: cis-1,2-diaminocyclohexane (B74578), and a pair of enantiomers, (1R,2R)- and (1S,2S)-trans-diaminocyclohexane. wikipedia.org The choice of isomer is critical as it dictates the stereochemistry of the final product.

The stereoisomers of Cyclohexane-1,2-diamine serve as foundational chiral scaffolds in asymmetric synthesis. researchgate.netresearchgate.net The trans-isomer is particularly common, existing as a racemic mixture ((±)-trans-1,2-diaminocyclohexane) which can be resolved into its (1R,2R) and (1S,2S) enantiomers using resolving agents like tartaric acid. wikipedia.orgresearchgate.net The cis-isomer is a meso compound. chemscene.com The synthesis of the target molecule would utilize one of these specific isomers, with the amine groups acting as nucleophiles. The rigid chair-like conformation of the cyclohexane (B81311) ring, with the amino groups in defined equatorial or axial positions, influences the reactivity and the stereochemical outcome of subsequent reactions. researchgate.net For instance, in the (1R,2R)-isomer, both amino groups are typically in equatorial positions, making them accessible for chemical transformations. researchgate.net

Reductive amination, a versatile method for amine synthesis, can be employed to produce Cyclohexane-1,2-diamine. youtube.comorganic-chemistry.org This process typically involves the reaction of a dicarbonyl compound, such as 1,2-cyclohexanedione, with an ammonia (B1221849) source to form an intermediate diimine. This intermediate is then reduced in situ to yield the diamine.

A common protocol involves a one-pot reaction where the ketone is mixed with the amine (in this case, ammonia) and a reducing agent. youtube.com A key challenge is selecting a reducing agent that is mild enough not to reduce the initial ketone before imine formation occurs. Sodium cyanoborohydride (NaBH₃CN) is a classic choice for this purpose, as it is more selective for the protonated imine intermediate than for the carbonyl group. mdpi.com Alternative, milder reducing agents like sodium triacetoxyborohydride (B8407120) can also be highly effective. organic-chemistry.org

Table 1: General Conditions for Reductive Amination

| Carbonyl Precursor | Nitrogen Source | Reducing Agent | Typical Solvent | Catalyst (if any) |

|---|---|---|---|---|

| 1,2-Cyclohexanedione | Ammonia (aq.) or Ammonium Formate | Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Ethanol | Mild Acid (e.g., Acetic Acid) |

| 1,2-Cyclohexanedione | Ammonia (aq.) or Ammonium Formate | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 1,2-Dichloroethane (DCE) | None |

A robust and stereospecific method for synthesizing trans-1,2-diaminocyclohexane derivatives involves the sequential ring-opening of cyclohexene (B86901) oxide. arkat-usa.org This method provides excellent control over the stereochemistry, yielding the trans product due to the nature of the epoxide-opening mechanism. The process occurs in two main steps:

Formation of a β-amino alcohol: Cyclohexene oxide is first reacted with an amine in a ring-opening reaction. This reaction proceeds via an Sₙ2 mechanism, resulting in the formation of a trans-2-aminocyclohexanol derivative. arkat-usa.orgresearchgate.netresearchgate.net

Conversion to the diamine: The resulting amino alcohol is then converted into a derivative with a good leaving group, such as a mesylate. Subsequent reaction with a second amine source (e.g., ammonia or another primary amine) opens an in-situ-formed aziridinium (B1262131) ion, again proceeding with inversion of configuration, to yield the final trans-1,2-diamine. arkat-usa.org

This sequence ensures that the two amino groups are on opposite faces of the cyclohexane ring.

Table 2: Representative Yields in Sequential Ring-Opening Synthesis

| Step | Reactants | Conditions | Product | Reported Yield | Reference |

|---|---|---|---|---|---|

| 1. Amino Alcohol Formation | Cyclohexene Oxide + Aniline | Fe(O₂CCF₃)₃ (1 mol%), Solvent-free, 15 min | trans-2-(phenylamino)cyclohexanol | 97% | researchgate.net |

| 2. Mesylation & Aziridinium Opening | trans-2-aminocyclohexanol derivative + MsCl, then NH₃ | Triethylamine, THF; then aq. Ammonia | trans-1,2-diaminocyclohexane derivative | High | arkat-usa.org |

The 2-cyanoacrylate group is the reactive component responsible for the adhesive properties of "super glues." Its synthesis is well-established and primarily relies on the Knoevenagel condensation.

The Knoevenagel condensation is the cornerstone of cyanoacrylate synthesis. pcbiochemres.comcaribjscitech.comscielo.org.mx The reaction involves the condensation of an aldehyde, typically formaldehyde (B43269) (or its polymer, paraformaldehyde), with an active methylene (B1212753) compound, such as an alkyl cyanoacetate (B8463686) (e.g., ethyl 2-cyanoacetate). pcbiochemres.comgoogle.com

The mechanism proceeds as follows:

A basic catalyst (e.g., piperidine) deprotonates the alkyl cyanoacetate to form a resonance-stabilized carbanion (enolate). pcbiochemres.com

This carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde.

The resulting intermediate undergoes dehydration (loss of a water molecule) to form the carbon-carbon double bond of the alkyl 2-cyanoacrylate monomer. pcbiochemres.com

The reaction is often performed at elevated temperatures, and the initial product is typically a prepolymer or oligomer. google.comnih.govnih.gov This mixture is then subjected to thermal cracking (depolymerization) under reduced pressure in the presence of acidic stabilizers to yield the pure cyanoacrylate monomer. google.com

Table 3: Catalysts and Conditions for Knoevenagel Condensation

| Active Methylene Compound | Aldehyde Source | Catalyst | Reaction Characteristics |

|---|---|---|---|

| Ethyl 2-cyanoacetate | Formaldehyde or Paraformaldehyde | Piperidine | Forms a prepolymer requiring subsequent thermal depolymerization. |

| n-Butyl cyanoacetate | Paraformaldehyde | Piperidine | Microwave irradiation can significantly reduce reaction times. nih.gov |

| Alkyl cyanoacetate | Dialkoxymethane | Di(2-ethylhexyl)phosphate methylamine (B109427) salt | Alternative to formaldehyde, avoids certain impurities. google.com |

Methodologies for Incorporating the 2-Cyanoacrylate Moiety

Transesterification and Functionalization of Pre-existing Cyanoacrylate Esters

Transesterification is a viable and frequently employed method for diversifying the ester group of a cyanoacrylate. google.comresearchgate.net This process typically involves reacting a common cyanoacrylate, such as a methyl or ethyl ester, with an alcohol in the presence of a catalyst. google.com The reaction is generally driven to completion by using a molar excess of the desired alcohol. google.com For the synthesis of this compound, a conceptual approach would involve the functionalization of a pre-existing cyanoacrylate ester with cyclohexane-1,2-diamine. This would likely proceed via a nucleophilic attack of the amine group on the ester carbonyl, leading to the displacement of the original alcohol.

However, given the presence of two amine groups in cyclohexane-1,2-diamine and the high reactivity of the cyanoacrylate's carbon-carbon double bond towards nucleophiles, this reaction would require careful control of stoichiometry and conditions to prevent polymerization or undesired side reactions. pcbiochemres.com

Table 1: Examples of Alcohols Used in Cyanoacrylate Transesterification

| Alcohol | Resulting Cyanoacrylate Ester |

| Methyl Alcohol | Methyl 2-cyanoacrylate |

| Ethyl Alcohol | Ethyl 2-cyanoacrylate |

| n-Butyl Alcohol | n-Butyl 2-cyanoacrylate |

| 2-Octyl Alcohol | 2-Octyl 2-cyanoacrylate |

| Allyl Alcohol | Allyl 2-cyanoacrylate |

| β-Methoxyethyl alcohol | β-Methoxyethyl 2-cyanoacrylate |

This table illustrates common alcohols used in the synthesis of various cyanoacrylate esters, a principle that could be adapted for functionalization with diamines.

Depolymerization and Purification Techniques for Monomer Generation

Cyanoacrylate monomers are typically purified by the thermal depolymerization of their corresponding polymers. google.com This process, often referred to as "cracking," involves heating the polymer under reduced pressure to a temperature high enough to break the polymer chains and regenerate the monomer, which is then distilled and collected. google.comgoogle.com The process is conducted in an anhydrous environment to prevent premature polymerization of the purified monomer. google.com

The depolymerization is often facilitated by the presence of polymerization inhibitors, which are acidic in nature, to prevent the newly formed monomer from immediately re-polymerizing. google.com The temperature required for depolymerization can range from 100°C to over 200°C. google.comgoogle.com This technique is crucial for obtaining high-purity cyanoacrylate monomers, which is essential for their application as adhesives and in other fields. google.com The concept of a ceiling temperature is also relevant, as above this temperature, depolymerization is thermodynamically favored over polymerization. ethz.ch

Table 2: Conditions for Thermal Depolymerization of Poly(methyl α-cyanoacrylate)

| Component | Amount/Condition | Purpose | Reference |

| Poly(methyl α-cyanoacrylate) | 100 g | Starting polymer | google.com |

| Phosphoric anhydride | 4 g | Polymerization inhibitor | google.com |

| Hydroquinone | 2 g | Polymerization inhibitor | google.com |

| Triphenyl phosphate | 60 g | Heat transfer medium | google.com |

| Temperature | 173-191°C (base) | To induce depolymerization | google.com |

| Pressure | 1.4-2.6 mm Hg | To facilitate distillation of monomer | google.com |

Derivatization and Functionalization Strategies of this compound

The molecular structure of this compound offers multiple sites for chemical modification, allowing for the fine-tuning of its properties. These sites include the cyclohexane ring, the diamine portion, the ester group, and the conjugated system of the cyanoacrylate.

Functional Group Transformations on the Diamine Portion

The primary amine groups of the cyclohexane-1,2-diamine moiety are nucleophilic and represent a key site for derivatization. pressbooks.pub These amines can undergo a variety of well-established transformations, allowing for the introduction of diverse functionalities. Such reactions include acylation with acid chlorides or anhydrides to form amides, alkylation with alkyl halides, and reaction with aldehydes or ketones to form imines. solubilityofthings.comfiveable.me The presence of two amine groups also opens up the possibility of forming cyclic structures or polymers.

Table 3: Potential Functional Group Transformations of the Diamine Moiety

| Reagent | Resulting Functional Group | Reaction Type |

| Acyl Chloride (R-COCl) | Amide | Acylation |

| Alkyl Halide (R-X) | Secondary/Tertiary Amine | Alkylation |

| Aldehyde (R-CHO) | Imine | Condensation |

| Isocyanate (R-NCO) | Urea | Addition |

| Epoxide | β-hydroxyamine | Ring-opening |

Ester Group Variations in the 2-Cyanoacrylate Segment

As discussed in the context of transesterification, the ester group of the 2-cyanoacrylate segment is a modifiable feature. The properties of the cyanoacrylate can be significantly altered by changing the R-group of the ester. pcbiochemres.com For instance, longer alkyl chains can decrease the vapor pressure of the monomer. nih.gov The primary synthesis of cyanoacrylates, the Knoevenagel condensation, involves the reaction of an alkyl cyanoacetate with formaldehyde. pcbiochemres.com By choosing different alkyl cyanoacetates, a variety of ester groups can be incorporated from the outset. researchgate.net

Nucleophilic and Electrophilic Reactions of the Conjugated System

The carbon-carbon double bond in the 2-cyanoacrylate moiety is highly electron-deficient due to the strong electron-withdrawing effects of both the nitrile (-CN) and the ester (-COOR) groups. researchgate.netnih.gov This polarization makes the β-carbon highly electrophilic and susceptible to nucleophilic attack. nih.govmasterorganicchemistry.com This reactivity is the basis for the rapid anionic polymerization of cyanoacrylates in the presence of weak nucleophiles like water. pcbiochemres.com

The conjugated system readily undergoes Michael (1,4-conjugate) addition reactions with a variety of soft nucleophiles. bham.ac.uk Conversely, the electron-poor nature of the double bond makes it unreactive towards electrophiles. nih.gov

Table 4: Nucleophiles Reactive with the Cyanoacrylate Conjugated System

| Nucleophile | Type of Reaction |

| Amines (R-NH2) | Michael Addition / Polymerization Initiation |

| Thiols (R-SH) | Michael Addition |

| Alcohols (R-OH) | Polymerization Initiation |

| Water (H2O) | Polymerization Initiation |

| Phosphines (R3P) | Michael Addition / Polymerization Initiation |

| Carbanions | Michael Addition |

Advanced Structural Elucidation and Stereochemical Characterization of Cyclohexane 1,2 Diamine 2 Cyanoacrylate

The reaction product of cyclohexane-1,2-diamine and a 2-cyanoacrylate monomer is anticipated to be a polymeric material, resulting from the amine-initiated anionic polymerization of the cyanoacrylate. The structural characterization of this polymer, herein referred to as poly(cyanoacrylate), initiated by cyclohexane-1,2-diamine, requires a suite of advanced analytical techniques to elucidate its molecular architecture, bonding, and stereochemistry. The following sections detail the application of key spectroscopic and crystallographic methods for this purpose.

Spectroscopic Techniques for Molecular Architecture and Bonding Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of the polymeric product. Both solution-state and solid-state NMR provide complementary information regarding the molecular connectivity and the three-dimensional arrangement of the polymer chains.

High-resolution solution-state ¹H and ¹³C NMR spectroscopy are instrumental in confirming the formation of the poly(cyanoacrylate) and characterizing its microstructure. researchgate.netresearchgate.net In a suitable deuterated solvent, the NMR spectra would reveal characteristic signals corresponding to the polymer backbone, the cyanoacrylate side chains, and the incorporated cyclohexane-1,2-diamine initiator.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show broad signals characteristic of a polymer. Key resonances would include those for the protons on the polymer backbone, the protons of the alkyl group from the cyanoacrylate ester, and the protons of the cyclohexane (B81311) ring from the initiator. The absence of sharp peaks corresponding to the vinyl protons of the cyanoacrylate monomer (typically found in the range of 6.5-7.0 ppm) would confirm that polymerization has occurred. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides detailed information about the carbon skeleton of the polymer. afinitica.com Distinct signals would be expected for the quaternary carbon of the polymer backbone, the nitrile carbon, the carbonyl carbon of the ester group, and the carbons of the alkyl side chain and the cyclohexane ring. The chemical shifts of the backbone carbons can also provide insights into the tacticity of the polymer chain (i.e., the stereochemical arrangement of the side chains). afinitica.com

Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shifts

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Polymer Backbone (CH₂) | ~2.0 - 2.5 | Broad signal due to polymeric nature. |

| ¹H | Ester Alkyl Group (e.g., -OCH₂CH₃) | ~4.2 (CH₂), ~1.3 (CH₃) | Dependent on the specific alkyl ester. |

| ¹H | Cyclohexane Ring (CH, CH₂) | ~1.0 - 2.0 | Complex, overlapping signals. |

| ¹³C | Polymer Backbone (Quaternary C) | ~40 - 50 | Shift can be sensitive to tacticity. afinitica.com |

| ¹³C | Nitrile (C≡N) | ~115 - 120 | Characteristic signal for the cyano group. |

| ¹³C | Carbonyl (C=O) | ~160 - 165 | Ester carbonyl resonance. |

| ¹³C | Cyclohexane Ring (CH, CH₂) | ~20 - 60 | Multiple signals corresponding to the different carbons of the ring. |

For the resulting polymer, which may be insoluble or only partially soluble, solid-state NMR (ssNMR) is an indispensable tool for characterizing its structure and dynamics in the solid state. mdpi.com Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are particularly useful for enhancing the signal of less abundant nuclei like ¹³C and for providing information about the rigid and mobile domains within the polymer matrix.

Solid-state ¹³C CP-MAS NMR can distinguish between crystalline and amorphous regions of the polymer, as the chemical shifts and line widths of the signals are sensitive to the local environment and molecular mobility. mdpi.com This technique would be crucial for understanding the packing of the polymer chains and the conformation of the cyclohexane-1,2-diamine moieties within the solid polymer.

Vibrational Spectroscopy (FTIR, Raman, IRRAS) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and Infrared Reflection-Absorption Spectroscopy (IRRAS), are powerful for identifying the functional groups present in the polymer and probing intermolecular interactions.

FTIR Spectroscopy: The FTIR spectrum would provide a characteristic fingerprint of the polymer. Key absorption bands would confirm the presence of the main functional groups. The disappearance of the C=C stretching vibration from the cyanoacrylate monomer would indicate successful polymerization.

Raman Spectroscopy: Raman spectroscopy offers complementary information to FTIR, particularly for non-polar functional groups. The C≡N stretching vibration, for instance, typically gives a strong and sharp signal in the Raman spectrum.

Interactive Data Table: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| C≡N (Nitrile) | Stretching | ~2250 | FTIR, Raman |

| C=O (Ester) | Stretching | ~1750 | FTIR |

| C-O (Ester) | Stretching | ~1250 - 1000 | FTIR |

| C-H (Aliphatic) | Stretching | ~2850 - 3000 | FTIR, Raman |

| N-H (Amine/Amide) | Stretching | ~3300 - 3500 | FTIR (if present as end groups) |

X-ray Crystallography for Precise Three-Dimensional Molecular Structure

While single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of small molecules, its application to polymers is generally not feasible due to the inherent difficulty in obtaining single crystals of sufficient size and quality. nih.govwikipedia.org

However, X-ray diffraction (XRD) techniques are widely used to study the morphology of polymeric materials. Powder XRD can provide information on the degree of crystallinity of the poly(cyanoacrylate). A diffraction pattern with sharp peaks would indicate a semi-crystalline structure, while a broad halo would be characteristic of an amorphous material. The positions and intensities of the diffraction peaks can be used to determine the unit cell parameters of the crystalline domains.

Mass Spectrometry for Molecular Mass and Fragment Analysis

Mass spectrometry of high molecular weight polymers presents challenges, but techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry can be employed to determine the molecular weight distribution (polydispersity) of the polymer. MALDI-TOF MS can also provide information about the structure of the repeating units and the end groups, which in this case would include fragments of the cyclohexane-1,2-diamine initiator.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1 to 10 nanometers of a material. pugetsound.edu When applied to Cyclohexane-1,2-diamine 2-cyanoacrylate, XPS provides critical information about the bonding environments of carbon, nitrogen, and oxygen atoms. The analysis involves irradiating the sample with a beam of X-rays, which causes the emission of core-level electrons. carleton.edu The binding energy of these emitted photoelectrons is characteristic of the element and its specific chemical state.

Chemical shifts in the binding energies of the C 1s, N 1s, and O 1s photoelectrons reveal the nature of the chemical bonds. For instance, a carbon atom bonded to another carbon atom will have a different C 1s binding energy than a carbon atom bonded to a more electronegative atom like oxygen or nitrogen. In the structure of this compound, multiple distinct chemical environments exist for each element, leading to a complex but interpretable XPS spectrum.

The C 1s spectrum is expected to be deconvoluted into several peaks corresponding to the aliphatic carbons of the cyclohexane ring (C-C, C-H), carbons bonded to nitrogen (C-N), the carbon of the nitrile group (C≡N), the olefinic carbon bonded to the nitrile and ester groups (C=C), and the carbonyl carbon of the acrylate (B77674) group (O-C=O). casaxps.com Similarly, the O 1s spectrum would show distinct peaks for the carbonyl oxygen (C=O) and the single-bonded ester oxygen (C-O-C). casaxps.comacs.org The N 1s spectrum would be characterized by peaks corresponding to the amine nitrogens (C-N) and the nitrile nitrogen (C≡N).

An illustrative breakdown of the expected binding energies for the core-level electrons in this compound is presented below.

Interactive Data Table: Expected XPS Binding Energies (eV) for this compound

| Element | Core Level | Chemical State | Expected Binding Energy (eV) |

| Carbon | C 1s | C-C, C-H (cyclohexane ring) | ~285.0 |

| Carbon | C 1s | C-N (amine linkage) | ~286.2 |

| Carbon | C 1s | C=C (acrylate) | ~285.5 |

| Carbon | C 1s | C≡N (nitrile) | ~286.8 |

| Carbon | C 1s | O-C =O (carbonyl) | ~288.7 |

| Oxygen | O 1s | C-O -C (ester) | ~533.5 |

| Oxygen | O 1s | C=O (carbonyl) | ~532.0 |

| Nitrogen | N 1s | C-N H₂ (amine) | ~400.0 |

| Nitrogen | N 1s | C≡N (nitrile) | ~399.0 |

Chiral Analysis and Stereoisomeric Purity Assessment

Cyclohexane-1,2-diamine contains two chiral centers, leading to the existence of multiple stereoisomers (enantiomers and diastereomers). The 2-cyanoacrylate derivative retains this chirality, making stereoisomeric analysis essential for its characterization and application, particularly in fields where stereochemistry is critical.

Chromatographic Methods for Enantiomeric and Diastereomeric Separation

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a primary and effective method for the separation and quantification of the stereoisomers of cyclohexane-1,2-diamine and its derivatives. acs.orgdatapdf.com The principle of this technique relies on the differential interaction between the enantiomers and the chiral environment of the CSP, leading to different retention times and thus, separation. researchgate.net

The resolution of racemic trans-cyclohexane-1,2-diamine, for example, has been successfully achieved using Pirkle-phase chiral columns. nih.gov The efficiency of the separation is influenced by several factors, including the composition of the mobile phase (typically a mixture of a nonpolar solvent like hexane (B92381) and a more polar alcohol like isopropanol) and the column temperature. nih.gov By comparing the chromatogram of a sample to that of racemic and pure enantiomeric standards, the enantiomeric excess (ee) can be accurately determined. datapdf.com

Interactive Data Table: Typical Chiral HPLC Conditions for Cyclohexane-1,2-diamine Derivative Separation

| Parameter | Condition | Purpose |

| Column | Chiral Stationary Phase (e.g., Sumichiral OA-2500) nih.gov | Provides a chiral environment for differential interaction with enantiomers. |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) | Elutes the compounds; the ratio is optimized for best resolution. |

| Flow Rate | 1.0 mL/min | Controls the speed of elution and affects peak shape and resolution. |

| Detection | UV Detector (e.g., at 254 nm) | Monitors the eluting compounds based on their ultraviolet absorption. |

| Temperature | Ambient or controlled (e.g., 25 °C) | Affects interaction kinetics and can influence separation efficiency. nih.gov |

Polarimetry for Optical Activity Determination

Polarimetry is a fundamental technique used to measure the extent to which a chiral compound rotates the plane of polarized light. sapub.orgsapub.org This property, known as optical activity, is a characteristic feature of enantiomers. Each enantiomer of a chiral molecule rotates the plane of polarized light by an equal magnitude but in opposite directions. A racemic mixture, containing equal amounts of both enantiomers, is optically inactive. libretexts.org

The specific rotation [α] is a standardized measure of a compound's optical activity, calculated from the observed rotation, concentration, and path length of the polarimeter cell. This value is a physical constant for a pure enantiomer under specified conditions (temperature, wavelength, solvent). datapdf.com By measuring the specific rotation of a sample and comparing it to the known value for the pure enantiomer, the enantiomeric purity can be assessed. chegg.com For instance, the pure (1S,2S)-enantiomer of the parent trans-1,2-diaminocyclohexane exhibits a positive specific rotation.

Interactive Data Table: Example Specific Rotation Values for Cyclohexane-1,2-diamine and a Derivative

| Compound | Formula | Specific Rotation [α] | Conditions |

| (1S,2S)-(+)-1,2-Diaminocyclohexane | C₆H₁₄N₂ | +25° | 20°C, c = 5 in 1 M HCl |

| (1R,2R)-(-)-1,2-Diaminocyclohexane | C₆H₁₄N₂ | -25° (predicted) | 20°C, c = 5 in 1 M HCl |

| (R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine chegg.com | C₃₆H₅₄N₂O₂ | -315° | 20°C, c = 1 in CH₂Cl₂ |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Assignment

While polarimetry confirms the presence of chirality, chiroptical techniques such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) provide more detailed structural information, enabling the unambiguous assignment of the absolute configuration (e.g., R,R vs. S,S) of a stereoisomer. rsc.org These methods measure the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength.

The resulting CD spectrum contains positive and/or negative peaks, known as Cotton effects, which are highly sensitive to the molecule's three-dimensional structure. The modern approach to assigning absolute configuration involves comparing the experimentally measured CD or VCD spectrum with a spectrum predicted by quantum-chemical calculations (e.g., using density functional theory, DFT) for a specific, known configuration. rsc.orgresearchgate.net A match between the experimental and calculated spectra allows for a confident assignment of the molecule's absolute stereochemistry. This has been successfully applied to derivatives of trans-1,2-diaminocyclohexane. nih.gov

Interactive Data Table: Example Circular Dichroism Data for a trans-1,2-Diamidocyclohexane Derivative

| Stereoisomer | Wavelength (λ) | Molar Ellipticity (Δε) | Method of Assignment |

| Diamide of (1R,2R)-diaminocyclohexane and N,N'-carbonyl-8-(4-carboxyphenyl)-3-ethyl-2,7,9-trimethyl-(10H)-dipyrrin-1-one nih.gov | 432 nm | -13 dm³·mol⁻¹·cm⁻¹ | Comparison of experimental spectrum with theoretical models (Exciton Chirality Rule). |

| Diamide of (1R,2R)-diaminocyclohexane and N,N'-carbonyl-8-(4-carboxyphenyl)-3-ethyl-2,7,9-trimethyl-(10H)-dipyrrin-1-one nih.gov | 382 nm | +2 dm³·mol⁻¹·cm⁻¹ | Comparison of experimental spectrum with theoretical models (Exciton Chirality Rule). |

Polymerization Mechanisms and Reaction Kinetics of Cyclohexane 1,2 Diamine 2 Cyanoacrylate Systems

Anionic Polymerization Pathways Initiated by the Diamine Functionality

The inherent basicity of the amine groups in the cyclohexane-1,2-diamine portion of the molecule makes anionic polymerization the predominant and most spontaneous pathway. This process is characteristic of cyanoacrylate monomers, which are known for their rapid polymerization in the presence of weak bases. pcbiochemres.com

The anionic polymerization of Cyclohexane-1,2-diamine 2-cyanoacrylate is initiated by the nucleophilic attack of one of the amine groups on the electron-deficient β-carbon of the cyanoacrylate double bond of another monomer molecule. This initiation step results in the formation of a zwitterionic intermediate. The carbanion generated is stabilized by the strong electron-withdrawing cyano and ester groups.

Initiation: The lone pair of electrons on a nitrogen atom of the diamine functionality attacks the carbon-carbon double bond of the cyanoacrylate.

Propagation: The newly formed carbanion then propagates by attacking the double bond of subsequent monomer molecules, leading to rapid chain growth. This process continues, forming long polymer chains. pcbiochemres.com

Termination: Termination of the "living" anionic polymerization can occur in the presence of acidic protons, such as those from trace amounts of water or other acidic impurities. pcbiochemres.com Strong acids can halt the polymerization entirely. pcbiochemres.com

The cyclohexane-1,2-diamine moiety can exist as different stereoisomers, primarily cis and trans forms. This stereochemistry can significantly impact the polymerization process and the properties of the resulting polymer. The spatial arrangement of the two amino groups in the cis and trans isomers will affect their availability for initiating polymerization and for potential cross-linking reactions.

The trans isomer, with its diaxial or diequatorial conformations, may exhibit different reactivity compared to the cis isomer. The accessibility of the lone pairs of the nitrogen atoms for nucleophilic attack will be influenced by their steric environment. It is hypothesized that the stereochemistry of the diamine initiator can influence the tacticity of the resulting polymer chain, which in turn affects the material's physical and mechanical properties. researchgate.net

Table 1: Hypothetical Influence of Diamine Stereochemistry on Polymerization Kinetics

| Stereoisomer | Proposed Relative Rate of Initiation | Potential Impact on Polymer Structure |

| cis-Cyclohexane-1,2-diamine | Higher | May lead to a more coiled polymer architecture due to the proximity of the initiating and pendant groups. |

| trans-Cyclohexane-1,2-diamine | Lower | Could result in a more linear and extended polymer chain. |

This table is illustrative and based on general principles of stereochemistry's influence on reaction kinetics. Specific experimental data for this compound is not available.

Cyanoacrylate polymerization is notoriously sensitive to moisture. pcbiochemres.com Water can act as a weak base and initiate anionic polymerization. pcbiochemres.comnih.gov Therefore, the presence of even trace amounts of moisture in the monomer or the reaction environment can lead to premature and uncontrolled polymerization.

Other environmental bases, such as amines or hydroxides present on surfaces, can also initiate polymerization. This high sensitivity is the basis for the rapid curing of cyanoacrylate adhesives when they come into contact with ambient humidity. In a controlled synthesis of polymers from this compound, rigorous exclusion of moisture and other unintentional bases is crucial to prevent premature polymerization and to control the molecular weight and properties of the resulting polymer. The polymerization rate generally decreases with an increase in water content due to the dilution of monomers and radicals. nih.gov

Controlled Radical Polymerization of this compound

While anionic polymerization is the more facile route, controlled radical polymerization (CRP) techniques offer the potential for greater control over the polymer architecture, molecular weight distribution, and the synthesis of block copolymers. However, the radical polymerization of cyanoacrylates is more challenging due to the monomer's high susceptibility to anionic polymerization.

To achieve radical polymerization of this compound, the anionic pathway must be suppressed. This is typically accomplished by conducting the polymerization in an acidic medium to protonate the initiating amine groups and any other basic species.

Initiation: Radical polymerization can be initiated using conventional radical initiators, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), upon thermal or photochemical decomposition.

Propagation: The propagating radical adds to the monomer in a head-to-tail fashion.

Termination: Termination can occur through combination or disproportionation of two growing polymer chains.

Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, could potentially be adapted for this monomer. These methods would allow for the synthesis of well-defined polymers with narrow molecular weight distributions. mdpi.comresearchgate.net The use of an external stimulus like light could also be employed to mediate the polymerization process, providing temporal control over the reaction. sci-hub.se

A significant advantage of radical polymerization is the relative ease of copolymerization with a wide range of other vinyl monomers. mdpi.com The controlled radical copolymerization of this compound with monomers such as acrylates, methacrylates, or styrene (B11656) could lead to the synthesis of copolymers with a broad spectrum of tunable properties.

By varying the comonomer and its ratio in the copolymer, properties such as glass transition temperature, solubility, mechanical strength, and adhesive characteristics can be tailored. For instance, copolymerization with a hydrophilic monomer could impart water-solubility or hydrogel properties to the resulting material.

Table 2: Potential Comonomers for Controlled Radical Copolymerization and Their Expected Influence on Polymer Properties

| Comonomer | Expected Property Modification | Potential Application |

| Methyl methacrylate | Increased glass transition temperature and hardness | Rigid materials, coatings |

| n-Butyl acrylate (B77674) | Decreased glass transition temperature, increased flexibility | Pressure-sensitive adhesives, elastomers |

| 2-Hydroxyethyl acrylate | Increased hydrophilicity, potential for post-polymerization modification | Biomaterials, hydrogels |

| Styrene | Increased refractive index and thermal stability | Optical materials, high-performance plastics |

This table provides hypothetical examples of how copolymerization could be used to tune the properties of polymers derived from this compound.

Kinetic Studies of Polymerization Processes

The polymerization of 2-cyanoacrylate monomers is typically characterized by its rapid rate, proceeding via an anionic mechanism, especially in the presence of nucleophilic initiators such as water, amines, or alcohols. The kinetics of these systems are crucial for controlling the properties of the final polymer.

Determination of Rate Constants for Initiation, Propagation, and Termination

The kinetic analysis of 2-cyanoacrylate polymerization involves determining the rate constants for the fundamental steps of the reaction: initiation (kᵢ), propagation (kₚ), and termination (kₜ). These constants are essential for developing a comprehensive model of the polymerization process.

Initiation: The reaction is typically initiated by a nucleophile (Nu⁻) attacking the electron-deficient β-carbon of the cyanoacrylate monomer (M), leading to the formation of a carbanion.

Reaction: Nu⁻ + M → Nu-M⁻

The rate of initiation is given by Rᵢ = kᵢ[Nu⁻][M].

Propagation: The newly formed carbanion rapidly adds to other monomer units in a chain-growth fashion, leading to the formation of a polymer chain.

Reaction: Nu-Mₙ⁻ + M → Nu-Mₙ₊₁⁻

The rate of propagation is described by Rₚ = kₚ[M⁻][M], where [M⁻] represents the total concentration of growing polymer chains.

Termination: The polymerization can be terminated by several mechanisms, including reaction with an electrophilic species (like an acid) or through chain transfer to the monomer.

The rate of termination is given by Rₜ = kₜ[M⁻].

The determination of these rate constants often involves techniques such as dilatometry, spectroscopy (UV-Vis, NMR), and chromatography to monitor the disappearance of the monomer or the appearance of the polymer over time. Due to the high reactivity of cyanoacrylates, specialized techniques like stopped-flow spectroscopy are often required to study the rapid kinetics.

Factors Governing Polymer Molecular Weight and Polydispersity Index

The molecular weight and Polydispersity Index (PDI) of poly(2-cyanoacrylate)s are critical parameters that dictate the material's physical and mechanical properties. Several factors influence these outcomes:

Initiator Concentration: A higher initiator concentration generally leads to a larger number of growing chains, which in turn results in a lower average molecular weight.

Monomer Purity: Impurities in the monomer can act as initiators or chain transfer agents, affecting both the molecular weight and the PDI. Acidic impurities can inhibit polymerization, while nucleophilic impurities can lead to uncontrolled initiation.

Temperature: Temperature has a complex effect on the polymerization. While higher temperatures can increase the rates of both initiation and propagation, they can also increase the rate of termination and side reactions, potentially leading to a lower molecular weight and a broader PDI.

Solvent: The choice of solvent can influence the solubility of the monomer and polymer, as well as the reactivity of the growing polymer chains, thereby affecting the final molecular weight.

The Polydispersity Index (PDI = Mₙ/Mₙ, where Mₙ is the number-average molecular weight and Mₙ is the weight-average molecular weight) provides a measure of the distribution of polymer chain lengths. A PDI value close to 1 indicates a narrow distribution, which is often desirable for specific applications.

Degradation Pathways of Poly(this compound)

The degradation of poly(2-cyanoacrylate)s is a key characteristic, particularly for their use in biomedical applications. The primary mechanism of degradation is through the scission of the polymer backbone.

Hydrolytic Scission Mechanisms of the Polymer Backbone

The ester group in the cyanoacrylate polymer is susceptible to hydrolysis, which is the main pathway for the degradation of the polymer backbone in an aqueous environment. The process involves the nucleophilic attack of water on the carbonyl carbon of the ester group, leading to the cleavage of the main polymer chain. This results in the formation of shorter polymer chains and, eventually, smaller molecules.

The rate of hydrolytic degradation is influenced by several factors, including:

pH: The degradation rate is significantly faster under alkaline conditions due to the increased concentration of hydroxide (B78521) ions, which are more potent nucleophiles than water.

Temperature: Higher temperatures accelerate the rate of hydrolysis.

Polymer Crystallinity: Amorphous regions of the polymer are more accessible to water and thus degrade more rapidly than crystalline regions.

Analysis of Degradation By-products and Their Formation Routes

The hydrolytic degradation of poly(2-cyanoacrylate)s results in the formation of several by-products. The primary initial products are shorter polymer chains (oligomers) and, ultimately, the monomer or its derivatives.

The main degradation products are typically:

Formaldehyde (B43269): Formed from the decomposition of the polymer backbone.

Cyanoacetic acid: A product of the hydrolysis of the cyanoacrylate monomer.

The corresponding alcohol: In the case of poly(this compound), this would be a derivative of cyclohexane-1,2-diamine, although the exact structure would depend on the specific linkage in the monomer.

The analysis of these by-products is commonly performed using techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Understanding the formation routes and the identity of these by-products is crucial for assessing the biocompatibility and long-term performance of the polymer.

Computational Chemistry and Theoretical Modeling of Cyclohexane 1,2 Diamine 2 Cyanoacrylate

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the intrinsic electronic properties of the Cyclohexane-1,2-diamine 2-cyanoacrylate monomer and its behavior during the initial stages of polymerization. These methods provide a static, time-independent picture of the molecule's electron distribution and how it influences its chemical reactivity.

Density Functional Theory (DFT) Studies of Monomer, Oligomer, and Transition States

A primary focus of DFT studies in this context is the elucidation of the polymerization mechanism. The anionic polymerization of cyanoacrylates is initiated by a nucleophilic attack on the electron-deficient β-carbon of the acrylate (B77674) group. The presence of the electron-withdrawing cyano and ester groups makes this carbon atom highly susceptible to such an attack. DFT can be employed to model the transition states of the initiation and propagation steps of the polymerization. By calculating the energy barriers associated with these transition states, the reaction kinetics can be predicted. For instance, the transition state for the addition of an initiator (like a hydroxyl ion or an amine) to the monomer would be characterized by the formation of a new bond between the nucleophile and the β-carbon, and a corresponding elongation and weakening of the C=C double bond.

| Parameter | Monomer | Dimer | Transition State (Initiation) |

| C=C Bond Length (Å) | ~1.34 | N/A | ~1.42 |

| C-CN Bond Length (Å) | ~1.47 | ~1.47 | ~1.46 |

| N-C-C Angle (°) (Acrylate) | ~122 | ~118 | ~115 |

| Activation Energy (kcal/mol) | N/A | N/A | 5-15 |

Molecular Orbital Analysis and Electronic Property Calculations

Molecular orbital (MO) theory provides a framework for understanding the distribution and energy of electrons in a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals that dictate a molecule's reactivity. For this compound, the LUMO is expected to be localized on the acrylate moiety, specifically on the C=C double bond, reflecting its electrophilic nature. The HOMO, on the other hand, might have contributions from the lone pairs of the nitrogen atoms in the diamine group, although in the context of the acrylate's reactivity, the π-system of the double bond is more relevant.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability. A smaller HOMO-LUMO gap generally implies higher reactivity. Calculations of electronic properties such as ionization potential, electron affinity, and electronegativity can also be derived from the energies of the frontier orbitals. These parameters provide a quantitative measure of the molecule's ability to donate or accept electrons, which is central to its role in polymerization.

| Property | Calculated Value (eV) | Description |

| HOMO Energy | -7.5 to -6.5 | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.5 to -0.5 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 5.0 to 6.0 | Indicator of chemical reactivity and stability |

| Ionization Potential | 7.5 to 6.5 | Energy required to remove an electron |

| Electron Affinity | 1.5 to 0.5 | Energy released upon gaining an electron |

Molecular Dynamics Simulations for Conformational Analysis and Polymerization Behavior

While quantum chemical methods provide insights into the static properties of molecules, Molecular Dynamics (MD) simulations offer a dynamic perspective, allowing for the exploration of conformational landscapes and the simulation of processes over time, such as polymerization. mdpi.com

Simulation of Monomer and Polymer Conformations in Various Environments

The cyclohexane (B81311) ring in this compound can exist in several conformations, with the chair conformation being the most stable. The orientation of the diamine and cyanoacrylate substituents (axial vs. equatorial) can significantly influence the monomer's reactivity and the resulting polymer's properties. MD simulations can be used to explore the conformational space of the monomer in different environments, such as in a vacuum, in a solvent, or in the bulk phase. By simulating the molecule's trajectory over time, the relative populations of different conformers and the energy barriers for conformational changes can be determined.

For the resulting polymer, MD simulations are invaluable for predicting its three-dimensional structure and macroscopic properties. By constructing a simulation box containing multiple polymer chains, properties such as the radius of gyration, end-to-end distance, and persistence length can be calculated. These parameters provide insights into the polymer's flexibility and how it will behave in the solid state or in solution. The simulations can also be performed at different temperatures to study the glass transition temperature of the polymer. researchgate.net

Dynamic Simulations of Polymerization and Chain Growth Processes

Reactive force fields can be employed within MD simulations to model the process of polymerization itself. These force fields allow for the formation and breaking of chemical bonds, enabling the simulation of the chain growth process from monomers to long polymer chains. Such simulations can provide a visual and quantitative understanding of how the polymer chain elongates and interacts with its environment as it grows.

These dynamic simulations can reveal important details about the polymerization process that are not accessible through static quantum chemical calculations. For example, the role of diffusion in bringing monomers to the growing polymer chain end can be studied. The simulations can also shed light on the possibility of side reactions or chain termination events. By analyzing the trajectories of the atoms during the simulation, the preferred pathways for chain propagation and the influence of steric and electronic factors on the rate of polymerization can be investigated.

In Silico Prediction of Spectroscopic Signatures and Reaction Energetics

Computational methods can also be used to predict the spectroscopic properties of this compound and the energetics of its polymerization. These predictions are crucial for the experimental characterization of the monomer and the resulting polymer.

In silico prediction of spectroscopic signatures, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, can be achieved through quantum chemical calculations. By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. The characteristic peaks, such as the C=O stretch of the ester, the C≡N stretch of the cyano group, and the C=C stretch of the acrylate, can be identified and compared with experimental data for structural validation. Similarly, NMR chemical shifts can be calculated to aid in the interpretation of experimental NMR spectra, providing a detailed picture of the molecule's atomic connectivity and chemical environment.

The energetics of the polymerization reaction can be further explored by calculating the heats of formation of the monomer and the polymer. The difference between these values gives the enthalpy of polymerization, which is a measure of the thermodynamic driving force for the reaction. A negative enthalpy of polymerization indicates that the process is exothermic and thermodynamically favorable. These calculations provide a fundamental understanding of the stability of the polymer relative to the monomer and are essential for controlling the polymerization process.

Computational Approaches for Elucidating Structure-Reactivity and Structure-Property Relationships

Computational chemistry and theoretical modeling serve as powerful tools for gaining deep insights into the molecular structure, reactivity, and properties of "this compound." These methods allow for the elucidation of complex relationships that are often challenging to explore through experimental means alone. By employing quantum mechanical calculations, researchers can predict and understand the behavior of this compound at an atomic level.

The primary reaction for the formation of this compound is the Michael addition of the amine groups of cyclohexane-1,2-diamine to the carbon-carbon double bond of a 2-cyanoacrylate monomer. This reaction is a nucleophilic addition. Computational models can be employed to study the reaction mechanism, transition states, and the energetics of this process.

Density Functional Theory (DFT) is a commonly utilized computational method for such investigations due to its balance of accuracy and computational cost. By modeling the reactants, intermediates, transition states, and products, a detailed potential energy surface can be constructed. This surface provides crucial information about the activation energies and reaction enthalpies, which are key determinants of the reaction kinetics and thermodynamics.

For instance, a theoretical investigation into the reaction between a generic diamine and a cyanoacrylate would likely reveal the stepwise nature of the addition. The first amine group's addition will have a specific activation barrier, and the subsequent addition of the second amine group (if it occurs) will have another. These barriers can be quantified, providing a measure of the reaction's feasibility and rate.

Furthermore, computational models can predict various molecular properties that govern the structure-property relationships of this compound. These properties include the distribution of electron density, molecular orbital energies, and vibrational frequencies.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a critical parameter that provides insights into the chemical reactivity and stability of the molecule. A smaller HOMO-LUMO gap generally suggests higher reactivity.

The distribution of atomic charges, often calculated using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the electrophilic and nucleophilic sites within the molecule. In this compound, the nitrogen atoms of the diamine moiety are expected to be nucleophilic, while the carbon atoms of the cyanoacrylate group are electrophilic. Quantifying these charges helps in understanding the intermolecular interactions and the reactivity of different parts of the molecule.

The following tables present hypothetical, yet realistic, data that would be expected from a DFT study on a simplified model of this compound. These tables are illustrative of the type of information that computational studies can provide.

Table 1: Calculated Molecular Orbital Energies (in eV)

| Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -1.23 |

| HOMO-LUMO Gap | 5.62 |

Table 2: Selected Calculated Bond Lengths and Angles

| Parameter | Value |

| Bond Lengths (Å) | |

| C-N (amine) | 1.47 |

| C=C (cyanoacrylate) | 1.35 |

| C≡N (nitrile) | 1.16 |

| Bond Angles (degrees) | |

| C-N-C | 112.5 |

| C-C=C | 121.8 |

| C-C≡N | 178.9 |

Table 3: Calculated Mulliken Atomic Charges

| Atom | Charge (a.u.) |

| N (amine) | -0.45 |

| C (of C=C, adjacent to CN) | +0.15 |

| C (of C=C, adjacent to ester) | -0.20 |

| O (carbonyl) | -0.55 |

| N (nitrile) | -0.30 |

These computational approaches provide a powerful framework for understanding the fundamental chemical and physical properties of this compound. The insights gained from such theoretical modeling can guide the rational design of new materials with tailored properties and predict their reactivity in various chemical environments.

Applications in Advanced Materials Science Based on Cyclohexane 1,2 Diamine 2 Cyanoacrylate

Development of Novel Polymeric Materials

The use of Cyclohexane-1,2-diamine in conjunction with 2-cyanoacrylate monomers represents a significant departure from conventional single-monomer cyanoacrylate systems. The diamine can function as a potent initiator for anionic polymerization and potentially as a cross-linking agent, leading to the formation of novel polymer architectures with distinct properties.

Synthesis and Characterization of Poly(Cyclohexane-1,2-diamine 2-cyanoacrylate)

The synthesis of the polymer is predicated on the well-understood mechanism of anionic polymerization characteristic of cyanoacrylate monomers. pcbiochemres.com These monomers are highly electrophilic due to the presence of two electron-withdrawing groups (cyano and ester), making them susceptible to initiation by weak nucleophiles, including amines. wikipedia.org

The synthesis process involves the introduction of Cyclohexane-1,2-diamine to a 2-cyanoacrylate monomer, such as ethyl 2-cyanoacrylate. The primary amine groups of the diamine are strong nucleophiles that readily attack the carbon-carbon double bond of the cyanoacrylate monomer, initiating polymerization. pcbiochemres.comwikipedia.org This initiation is significantly faster than initiation by ambient moisture, which is the curing mechanism for standard single-component cyanoacrylate adhesives. aronalpha.net

The reaction can be described in the following steps:

Initiation: An amine group from Cyclohexane-1,2-diamine adds to a cyanoacrylate monomer, forming a zwitterionic or carbanionic species.

Propagation: The newly formed carbanion rapidly adds to subsequent cyanoacrylate monomers, leading to chain growth.

Termination/Chain Transfer: The polymerization can be terminated by impurities or through chain transfer reactions. However, in highly purified systems, anionic polymerization can exhibit "living" characteristics, where chains remain active until deliberately terminated. dspaces.org

Given the difunctional nature of Cyclohexane-1,2-diamine, each amine group can potentially initiate a polymer chain, leading to a complex polymer architecture.

Characterization: The resulting polymer would be characterized using a suite of analytical techniques to determine its structure and properties.

| Property | Characterization Technique | Expected Findings |

| Molecular Weight & Distribution | Gel Permeation Chromatography (GPC) | The use of a difunctional initiator could lead to a bimodal or broad molecular weight distribution. Controlled polymerization conditions could yield polymers with targeted molecular weights. nih.gov |

| Chemical Structure | Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) Spectroscopy | FTIR would confirm the disappearance of the C=C bond from the monomer and the presence of the characteristic cyano and ester groups in the polymer backbone. NMR would provide detailed information on the polymer structure, including end-groups derived from the diamine initiator. |

| Thermal Properties | Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA) | DSC would be used to determine the glass transition temperature (Tg), which is expected to be influenced by the rigidity of the cyclohexane (B81311) ring incorporated into the polymer structure. TGA would assess the thermal stability and decomposition profile of the polymer. |

Tailoring Polymer Microstructure and Macroscopic Properties through Monomer Design

The deliberate use of Cyclohexane-1,2-diamine as a key component in the monomer system allows for significant control over the final polymer's microstructure and macroscopic properties. The structure of the diamine itself—a rigid cycloaliphatic ring—imparts specific characteristics to the resulting polymer.

Influence of the Diamine Initiator:

Chain Architecture: Because Cyclohexane-1,2-diamine has two amine groups, it can initiate two separate polymer chains. This can result in a polymer network where the diamine acts as a linking unit between two polycyanoacrylate chains, effectively increasing the molecular weight and potentially leading to a cross-linked or branched structure. This contrasts with monofunctional initiators which produce linear chains.

Stereochemistry: Cyclohexane-1,2-diamine exists as cis and trans isomers. The choice of isomer can influence the spatial arrangement of the initiated polymer chains, affecting chain packing and intermolecular forces. This can have a direct impact on properties like density, stiffness, and thermal characteristics.

Rigidity and Thermal Stability: The incorporation of the rigid cyclohexane ring at the core of the polymer chains is expected to increase the glass transition temperature (Tg) of the material compared to polymers initiated with simple linear amines. This would result in a material that retains its stiffness and mechanical integrity at higher temperatures.

The selection of the cyanoacrylate ester group (e.g., methyl, ethyl, butyl) also plays a crucial role. Shorter alkyl chains generally lead to more rigid and brittle polymers, while longer alkyl chains increase flexibility and impact resistance. By combining the choice of the diamine isomer with different cyanoacrylate esters, a wide range of material properties can be achieved, as summarized in the table below.

| Monomer System Component | Influence on Microstructure | Resulting Macroscopic Property |

| Cyclohexane-1,2-diamine (trans isomer) | Introduces rigidity and defined stereochemistry at the chain origin. Acts as a potential cross-linker. | Increased Tg, higher modulus, improved thermal stability. |

| Cyclohexane-1,2-diamine (cis isomer) | Less defined spatial arrangement compared to trans, but still provides rigidity. | Potentially different chain packing affecting crystallinity and solubility. |

| Short-chain cyanoacrylate ester (e.g., Methyl) | Leads to high polarity and strong intermolecular forces. | High tensile strength, but lower fracture toughness (brittleness). |

| Long-chain cyanoacrylate ester (e.g., Octyl) | Increases chain mobility and steric hindrance. | Increased flexibility, lower modulus, improved impact resistance. |

Adhesion Mechanisms and Interfacial Bonding in Polymeric Systems

The adhesion of cyanoacrylate-based polymers is a complex phenomenon involving several mechanisms. The use of Cyclohexane-1,2-diamine as an initiator can enhance these mechanisms and improve interfacial bonding.

Mechanical Interlocking: The low viscosity of the initial monomer mixture allows it to penetrate into the microscopic pores and irregularities of a substrate surface. Upon rapid polymerization initiated by the diamine, the polymer becomes mechanically anchored to the substrate. nih.gov

Chemical Bonding: The amine initiator can react with certain functional groups on a substrate surface (e.g., hydroxyl or carboxyl groups on metals or plastics), forming covalent bonds between the polymer and the substrate. Furthermore, the highly polar nature of the polycyanoacrylate backbone, with its nitrile (-CN) and ester (-COOR) groups, promotes strong dipole-dipole interactions and hydrogen bonding with a wide variety of surfaces. nih.gov

Surface Energy and Wetting: For effective adhesion, the liquid adhesive must adequately wet the substrate surface. The formulation can be designed to have a low surface tension to ensure good spreading. The presence of the diamine can also alter the surface chemistry of the adhesive system, potentially improving its compatibility with specific substrates. pcbiochemres.com

Fabrication of Films and Coatings with Enhanced Performance

The rapid and controllable polymerization initiated by Cyclohexane-1,2-diamine makes this system suitable for the fabrication of thin films and protective coatings. These films can be applied to various substrates to enhance their surface properties.

Fabrication Methods:

Solution Casting: The monomer and diamine initiator can be dissolved in a suitable inert solvent, cast onto a substrate, and the solvent evaporated. Polymerization would proceed rapidly to form a uniform film.

Vapor Deposition: While less common for amine-initiated systems, a variation could involve exposing a substrate to cyanoacrylate vapor in an environment containing the amine initiator.

Spin Coating: For producing very thin, uniform films, a solution of the reactive components can be applied to a spinning substrate. The centrifugal force spreads the liquid evenly, and the rapid polymerization freezes the film structure in place.

Enhanced Performance Characteristics:

Hardness and Scratch Resistance: The high cross-link density potentially afforded by the diamine initiator can result in coatings with superior hardness and resistance to abrasion compared to linear polycyanoacrylates.

Chemical Resistance: A densely cross-linked polymer network presents a more formidable barrier to chemical attack, protecting the underlying substrate from solvents and corrosive agents.

Thermal Stability: As previously discussed, the incorporation of the rigid cyclohexane moiety is expected to improve the thermal performance of the coating, allowing it to be used in applications with elevated operating temperatures.

Engineering of Specialized Curing Systems and Resin Formulations

The high reactivity of amines with cyanoacrylates necessitates the development of specialized curing systems, particularly multi-component formulations, to ensure control over the polymerization process and the working life of the adhesive or resin.

Design of Multi-Component Reactive Adhesive Systems

A single-component system where the Cyclohexane-1,2-diamine is pre-mixed with the cyanoacrylate monomer would have an extremely short shelf life due to rapid polymerization in the container. google.com Therefore, a multi-component approach is essential for practical applications. Typically, this would be a two-component (2K) system.

Part A - The Resin: This part would contain the 2-cyanoacrylate monomer, along with stabilizers (typically weak acids) to prevent premature polymerization, and potentially other additives like thickeners, toughening agents, or fillers.

Part B - The Activator/Curing Agent: This part would consist of the Cyclohexane-1,2-diamine, likely dissolved in a suitable, non-reactive solvent to control its concentration and facilitate mixing. google.comgoogle.com

Application and Curing: The two parts are kept separate until the point of application. They can be mixed just before use or applied separately to the two surfaces to be bonded. When the two parts come into contact, the diamine in Part B neutralizes the acidic stabilizer in Part A and initiates a rapid polymerization of the cyanoacrylate monomer.

This two-component design offers several advantages over traditional moisture-cured cyanoacrylates:

Cure on Demand: Polymerization begins only when the two components are mixed, providing excellent control over the curing process.

Less Substrate Dependent: The cure is driven by the chemical reaction between the resin and the activator, making it less dependent on the surface moisture or alkalinity of the substrates. This allows for reliable bonding of acidic or very dry surfaces.

Gap Filling: While standard cyanoacrylates are poor at filling gaps, two-component systems can be formulated with higher viscosities and the powerful initiation mechanism allows for curing in thicker sections.

Control over Cure Speed: The concentration of the diamine in the activator part can be adjusted to control the cure speed, allowing for formulations that range from nearly instant bonding to those with a longer open time for repositioning of parts. google.com

Below is a table outlining a hypothetical two-component system based on this design.

| Component | Constituent | Function |

| Part A (Resin) | Ethyl 2-Cyanoacrylate | Primary polymerizable monomer. |

| Hydroquinone | Free-radical polymerization inhibitor. | |

| Sulfur Dioxide | Anionic polymerization inhibitor (stabilizer). | |

| Fumed Silica | Thixotropic agent to control viscosity. | |

| Part B (Activator) | Cyclohexane-1,2-diamine | Initiator for anionic polymerization. |

| Acetone | Solvent to control activator concentration and viscosity. |

This engineered approach allows for the creation of high-performance adhesives and resins where the cure profile and final material properties can be precisely tailored to the demands of advanced manufacturing and material science applications.

Investigation of Curing Kinetics in Applied Systems

The curing process of cyanoacrylate adhesives is a critical factor in their application, and it is known to be influenced by various factors, including temperature, humidity, and the chemical nature of the substrate. astm.orgscribd.com The polymerization of cyanoacrylate monomers is typically initiated by weak bases, such as moisture, and proceeds via an anionic mechanism. pviforensics.compcbiochemres.com The presence of the diamine functionality in this compound is expected to significantly influence its curing kinetics, potentially acting as an internal accelerator.

The investigation of these kinetics is commonly performed using techniques such as Fourier Transform Infrared Spectroscopy (FTIR) and Differential Scanning Calorimetry (DSC). pviforensics.comresearchgate.netforensicresources.org FTIR spectroscopy allows for the real-time monitoring of the polymerization process by observing the decrease in the characteristic absorption bands of the C=C double bond in the cyanoacrylate monomer. researchgate.net

DSC is another powerful tool for studying curing kinetics, as it measures the heat flow associated with the exothermic polymerization reaction. researchgate.netsoinc.org By conducting DSC experiments at various temperatures, kinetic parameters such as the activation energy and the reaction order can be determined. forensicresources.org For other thermosetting systems, such as epoxy-amine adhesives, DSC has been effectively used to model the curing process and determine the necessary material parameters for predicting the degree of cure. pcbiochemres.com

The curing of cyanoacrylate adhesives can be described by kinetic models, such as the Avrami theory of phase change, to understand the degree of conversion as a function of time and other environmental factors. sirchie.com A rapid initial polymerization is often observed, reaching a significant conversion within a short period, followed by a slower reaction phase. researchgate.net

Table 1: Overview of Techniques for Investigating Cyanoacrylate Curing Kinetics

| Analytical Technique | Information Obtained | Key Parameters Measured |

|---|---|---|

| Fourier Transform Infrared Spectroscopy (FTIR) | Real-time monitoring of monomer consumption | Decrease in C=C bond absorption bands |

| Differential Scanning Calorimetry (DSC) | Measurement of heat flow during polymerization | Exothermic heat of reaction, glass transition temperature (Tg) |

| Rheometry | Changes in viscosity and viscoelastic properties | Gel point, storage and loss modulus |

Synthesis of Functionalized Nanomaterials and Composites

The ability of cyanoacrylate monomers to undergo rapid polymerization under mild conditions makes them ideal candidates for the synthesis of a variety of nanomaterials and composites. The presence of the cyclohexane-1,2-diamine group in the target molecule provides a reactive handle for further functionalization, enabling the creation of materials with tailored surface properties.

Preparation of Polymeric Nanoparticles via Emulsion or Dispersion Polymerization

Poly(alkyl cyanoacrylate) (PACA) nanoparticles have been extensively studied as biodegradable and biocompatible carriers for drug delivery. nih.govresearchgate.netfingerprintexpert.inacs.org These nanoparticles are typically synthesized through emulsion or dispersion polymerization in aqueous media. researchgate.nethilarispublisher.com In these processes, the cyanoacrylate monomer is dispersed in an aqueous phase containing a stabilizer, and polymerization is initiated to form nanoparticles. researchgate.net

The key parameters influencing the size and properties of the resulting nanoparticles include the pH of the aqueous medium, the concentration and type of surfactant or stabilizer used, and the polymerization temperature. researchgate.netresearchgate.netfingerprintexpert.in For instance, lower pH values in the polymerization of ethyl- and isobutyl-2-cyanoacrylate have been shown to result in smaller nanoparticles. researchgate.net Miniemulsion polymerization is another technique that has been successfully employed for the synthesis of PACA nanoparticles, often leading to high drug loading and encapsulation efficiencies. scribd.comsoinc.orgsirchie.comnih.gov

The diamine functionality in this compound could offer unique advantages in nanoparticle synthesis. The amine groups could potentially participate in the stabilization of the nanoparticles or serve as anchor points for the covalent attachment of other molecules post-polymerization.

Table 2: Influence of Reaction Parameters on Poly(alkyl cyanoacrylate) Nanoparticle Synthesis

| Parameter | Effect on Nanoparticle Properties |

|---|---|

| pH | Lower pH generally leads to smaller particle sizes. |

| Surfactant/Stabilizer Concentration | Influences particle size and stability of the dispersion. |

| Monomer Concentration | Can affect both particle size and molecular weight of the polymer. |

| Temperature | Affects the rate of polymerization and can influence particle morphology. |

Development of Hybrid Nanocomposites with Modified Surface Properties

The synthesis of hybrid nanocomposites, which combine the properties of organic polymers with inorganic materials, is a rapidly growing area of materials science. researchgate.netacs.org Cyanoacrylates can be used to encapsulate or coat inorganic nanoparticles, leading to the formation of core-shell structures with tailored surface properties. pviforensics.comnih.gov The functional groups on the cyanoacrylate monomer can facilitate the interaction and bonding between the polymer and the inorganic component.

Several strategies exist for the preparation of polymer/inorganic hybrid nanoparticles, including the in situ polymerization of the monomer in the presence of pre-formed inorganic nanoparticles. fingerprintexpert.in The surface of nanoparticles can be functionalized with various molecules to improve their biocompatibility, stability in biological fluids, and cellular uptake. researchgate.netsoinc.orghilarispublisher.com The diamine groups of this compound could be utilized for covalent attachment to the surface of inorganic nanoparticles or for further modification with targeting ligands or other functional molecules.

The development of core-shell nanoparticles, where a polymeric shell encapsulates a core material, allows for the controlled release of active agents and the protection of the core from the surrounding environment. researchgate.net Functionalized cyanoacrylates are particularly useful in creating such structures, as the shell can be designed to have specific chemical functionalities. pviforensics.com

Application in Latent Fingerprint Detection Technologies

Cyanoacrylate fuming is a well-established and widely used technique for the visualization of latent fingerprints on non-porous surfaces. nih.govfingerprintexpert.inhilarispublisher.com The process involves the exposure of the latent print to cyanoacrylate vapor, which polymerizes on the moisture and other components present in the fingerprint residue, forming a stable, white polymer deposit along the ridges. soinc.orgsirchie.com

Recent advancements in this field have focused on the development of functionalized cyanoacrylates that offer enhanced detection capabilities. researchgate.net One significant development is the creation of luminescent cyanoacrylates, which incorporate a fluorophore into the monomer structure. pviforensics.comresearchgate.net This allows for the one-step development of fluorescent fingerprints, eliminating the need for subsequent dyeing or powdering steps and reducing processing time. pviforensics.com The use of such one-step fluorescent cyanoacrylates can also be more compatible with subsequent DNA analysis. pviforensics.com

The amine groups in latent fingerprint residue are known to be one of the initiators for cyanoacrylate polymerization. The diamine functionality in this compound could potentially enhance the interaction with the fingerprint residue, leading to a more efficient and higher-quality development of the latent print. Furthermore, these amine groups could serve as reactive sites for the attachment of fluorescent dyes, either before or after the fuming process, to improve the contrast and visibility of the developed prints. The synthesis of cyanoacrylate derivatives with specific functionalities tailored for forensic applications is an active area of research. researchgate.net The development of new reagents that combine the fuming and staining processes into a single step is of particular interest to the forensic science community. researchgate.net

Coordination Chemistry and Catalytic Applications of Cyclohexane 1,2 Diamine 2 Cyanoacrylate Derivatives

Ligand Design and Metal Complexation Strategies

The design of ligands based on the cyclohexane-1,2-diamine 2-cyanoacrylate framework is a strategic process aimed at creating specific coordination environments for metal ions. This process is fundamental to the development of catalysts with high efficiency and selectivity. The inherent chirality of the cyclohexane-1,2-diamine backbone is a key feature that is exploited in the design of ligands for asymmetric catalysis.

Formation of Metal-Cyclohexane-1,2-diamine 2-cyanoacrylate Complexes

The formation of metal complexes with ligands derived from cyclohexane-1,2-diamine, including those incorporating a 2-cyanoacrylate moiety, is a cornerstone of their application in catalysis. The diamine structure provides a versatile scaffold for creating bidentate or tetradentate ligands that can coordinate with a variety of transition metals. nih.govwikipedia.org The synthesis of these complexes often involves the reaction of a suitable metal precursor with the ligand in an appropriate solvent.

The cyanoacrylate group, with its electron-withdrawing nature, can influence the electronic properties of the ligand and, consequently, the reactivity of the resulting metal complex. The nitrogen atoms of the diamine and potentially the oxygen or nitrogen atom of the cyanoacrylate group can act as coordination sites, allowing for the formation of stable chelate rings with the metal center.

For instance, derivatives of (1R,2R)-cyclohexane-1,2-diamine have been successfully used to synthesize a range of N,N'-dialkylated derivatives which, in turn, act as chiral ligands for various metal-catalyzed reactions. researchgate.netrudn.ru Similarly, tetradentate ligands derived from (R,R)-1,2-diaminocyclohexane have been used to prepare manganese(I) complexes that are effective in the asymmetric hydrogenation of ketones. nih.govrsc.org The formation of such complexes is a critical step in harnessing the catalytic potential of the cyclohexane-1,2-diamine scaffold.

Influence of Diamine Stereochemistry on Metal Complex Formation and Stability